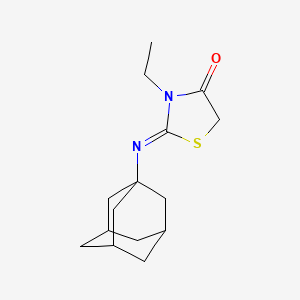
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one (AET) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a member of the thiazolidinone family of compounds, which have been found to possess a range of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. In
作用机制
The mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation and pain.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that it has been shown to exhibit a range of biological activities, which can make it a useful tool for studying various cellular processes and pathways. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one, which could help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in animal models and humans.
合成方法
The synthesis of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 1-adamantylamine with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
科学研究应用
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to have antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-17-13(18)9-19-14(17)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZVTAXWYBZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylimino)-3-ethyl-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

